2-amino-3-cyano-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride
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Overview
Description
2-amino-3-cyano-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridoindole core structure, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of functional groups such as amino, cyano, and nitrophenyl enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-cyano-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-nitrobenzaldehyde with malononitrile and a suitable indole derivative under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent chlorination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-cyano-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridoindole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-amino-3-cyano-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-cyano-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of multiple functional groups allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-cyano-4-(3-nitrophenyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one
- 2-amino-3-cyano-4,6-dihydro-4-(3-nitrophenyl)-5H-pyrano[3,2-c]quinolin-5-one
Uniqueness
2-amino-3-cyano-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride is unique due to its specific structural arrangement and the presence of a pyridoindole core. This structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and development. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium-3-carbonitrile;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O2.ClH/c19-10-11-9-16-17(14-3-1-2-4-15(14)21-16)22(18(11)20)12-5-7-13(8-6-12)23(24)25;/h1-9H,(H2,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVSIKPGDRGFNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C(=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])N)C#N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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